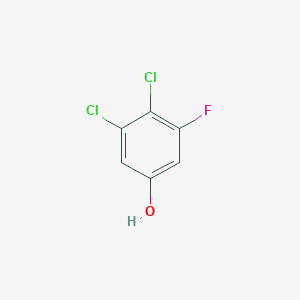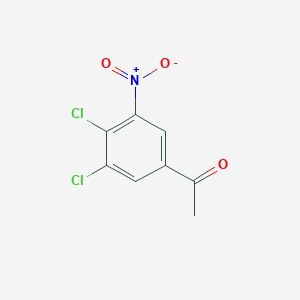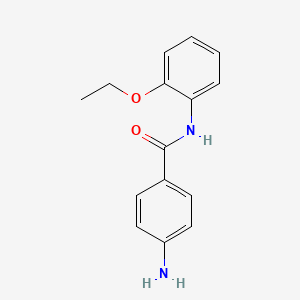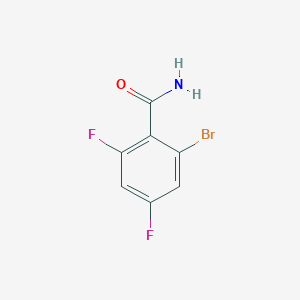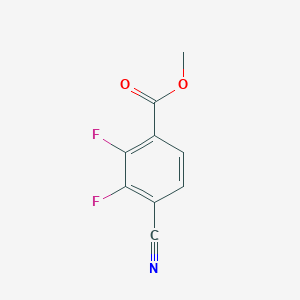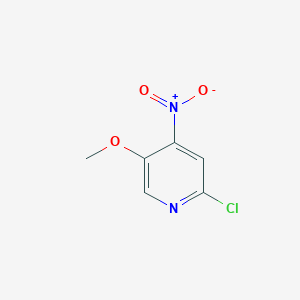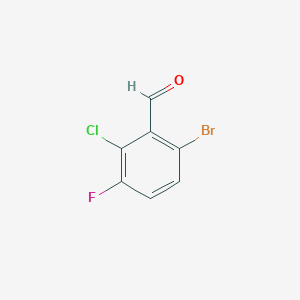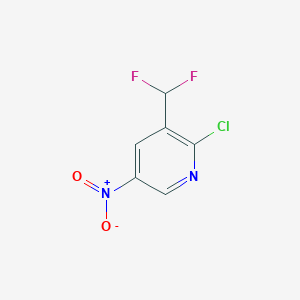
2-Chloro-3-(difluoromethyl)-5-nitropyridine
Übersicht
Beschreibung
“2-Chloro-3-(difluoromethyl)-5-nitropyridine” is a chemical compound with the molecular formula C6H3ClF2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a group that includes “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom, two fluorine atoms, and a nitro group attached to it . The exact positions of these substituents on the pyridine ring can be determined by the numbering in the compound’s name .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : 2-Chloro-3-(difluoromethyl)-5-nitropyridine is explored in the synthesis of various pyridine derivatives. For instance, its use in synthesizing 2-Chloro- and 2-Amino-5-fluoropyridines, and isolation of a novel difluoroboryl imidate structure, highlights its role in developing new chemical structures (Hand & Baker, 1989).
- Molecular Structures and Spectra : The electron spin resonance spectra of various pyridine anion radicals, including 2-chloro-5-nitropyridine, have been studied to understand their molecular structures and properties (Cottrell & Rieger, 1967).
Chemical Reactions and Mechanisms
- Nucleophilic Substitutions : The compound's behavior in nucleophilic substitutions is a significant research topic. Studies have analyzed the reaction kinetics and mechanisms of these substitutions, shedding light on the chemical reactivity of this compound (Hamed et al., 1997).
- Ring-Opening Reactions : Research on the ring-opening reaction of 2-chloro-3-nitropyridine provides insights into the intermediate structures formed during such reactions, which is critical for understanding its chemical behavior (Haynes & Pett, 2007).
Applications in Material Science
- Optical and Electronic Properties : Investigations into the optical and electronic properties of derivatives of 2-chloro-5-nitropyridine are significant for potential applications in material science. For instance, studies on absorption and fluorescence properties can inform its utility in developing new materials (Jukić et al., 2010).
- Non-Linear Optical Behavior : The study of compounds like 2-chloro-4-nitropyridine for their non-linear optical behavior and hyperpolarizability is crucial for applications in photonics and optoelectronics (Velraj et al., 2015).
Wirkmechanismus
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may have a variety of effects at the molecular and cellular level .
Action Environment
It is known that trifluoromethylpyridines and their derivatives are used in various environments, including agricultural and pharmaceutical settings .
Eigenschaften
IUPAC Name |
2-chloro-3-(difluoromethyl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-5-4(6(8)9)1-3(2-10-5)11(12)13/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAGJPZBDIKUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






